4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid
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Overview
Description
4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C10H12ClNO5S It is characterized by the presence of a chloro group, a hydroxyethyl group, and a sulfamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoic acid, 2-hydroxyethylamine, and methylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and sulfamoyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-[2-hydroxyethyl]benzoic acid: Lacks the sulfamoyl group, which may result in different biological activities.
3-[2-Hydroxyethyl(methyl)sulfamoyl]benzoic acid: Lacks the chloro group, potentially affecting its reactivity and interactions.
4-Chloro-3-[methylsulfamoyl]benzoic acid: Lacks the hydroxyethyl group, which may influence its solubility and binding properties.
Uniqueness
4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid is unique due to the presence of all three functional groups (chloro, hydroxyethyl, and sulfamoyl) on the benzoic acid core. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO5S/c1-12(4-5-13)18(16,17)9-6-7(10(14)15)2-3-8(9)11/h2-3,6,13H,4-5H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFXZGDUIQNFHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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